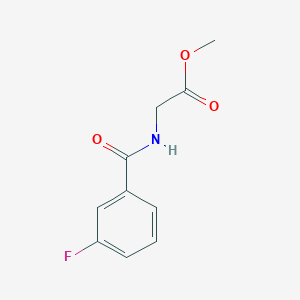

Methyl (3-fluorobenzoyl)glycinate

説明

Methyl (3-fluorobenzoyl)glycinate is a glycine-derived ester featuring a 3-fluorobenzoyl group. This compound is synthesized via condensation reactions between glycine methyl ester and 3-fluorobenzoyl derivatives under reflux conditions, often using ethanol as a solvent . Its structure combines the ester functionality of glycine with the electron-withdrawing fluorine substituent on the benzoyl ring, which influences its reactivity and biological interactions. Notably, this compound has been discontinued in commercial catalogs (CAS: 2384335-29-7), likely due to challenges in synthesis or stability .

特性

IUPAC Name |

methyl 2-[(3-fluorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-15-9(13)6-12-10(14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZMSUMEQUMQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-fluorobenzoyl)glycinate typically involves the reaction of 3-fluorobenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

Methyl (3-fluorobenzoyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

科学的研究の応用

Synthesis of Methyl (3-fluorobenzoyl)glycinate

The synthesis of this compound typically involves the acylation of glycine derivatives with 3-fluorobenzoyl chloride. This process can be optimized through various catalytic systems to improve yield and purity. For instance, the use of copper complexes has been reported to enhance the efficiency of radiofluorination reactions involving similar compounds, which can be crucial for developing radiolabeled tracers in imaging studies .

This compound and its derivatives have shown promising biological activities, particularly as inhibitors in various enzymatic pathways. The following subsections detail its notable applications:

MAO-B Inhibition

Recent studies have identified compounds bearing the 3-fluorobenzoyl moiety as potent inhibitors of monoamine oxidase B (MAO-B). For example, one study demonstrated that an indole-based compound with a 3-fluorobenzoyl group exhibited significant MAO-B inhibition with an IC50 value of 777 nM . This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibition is beneficial.

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Research indicates that derivatives of benzoylglycinate can exhibit activity against Gram-negative bacteria, highlighting their potential as lead compounds in the development of new antibiotics .

TLR Agonists

This compound derivatives have been explored as Toll-like receptor agonists. These compounds can modulate immune responses and may be useful in vaccine development or immunotherapy . Their structural modifications can enhance potency and selectivity, making them suitable candidates for further investigation.

Case Studies

Several case studies illustrate the applications of this compound in drug discovery and development:

作用機序

The mechanism of action of Methyl (3-fluorobenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Ring

Methyl (3-methylbenzoyl)glycinate

- Structure : Replaces the fluorine atom at the 3-position with a methyl group (CAS: 1208-15-7).

- Properties : The methyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluorine. This reduces polarity compared to the fluoro analog .

Methyl (2-aminobenzoyl)glycinate

- Structure: Substitutes the 3-fluorine with an amino group at the 2-position.

- Properties: The amino group enhances hydrogen-bonding capacity and basicity, making this compound more reactive in nucleophilic environments. It is synthesized via coupling of methyl glycinate with 2-aminobenzoic acid derivatives .

Ester Group Modifications

Ethyl ((1-(3-fluorobenzoyl)-1H-indol-5-yl)carbamoyl)glycinate (4b)

- Structure : Incorporates an ethyl ester and an indole-carbamoyl moiety.

- Properties: The ethyl ester increases lipophilicity, while the indole group enables π-π stacking interactions.

Ligand-Based Comparisons in Coordination Chemistry

Glycinate ligands (e.g., Methyl (3-fluorobenzoyl)glycinate) are compared to acetylacetonate (acac) ligands in copper-DNA interactions:

- Glycinate Systems: Favor minor groove binding in DNA due to hydrogen-bonding interactions between the carboxylate group and DNA bases. This binding mode avoids base-pair flipping .

- Acac Systems : Promote intercalation via planar aromatic interactions, leading to base-pair eversion and DNA structural distortion .

Pharmacological Relevance

This compound itself lacks direct pharmacological data but shares structural motifs with bioactive analogs.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : this compound is synthesized in high yields (~70–89%) via glycine ester condensation, similar to other analogs .

- DNA Interaction: Fluorine’s electronegativity enhances dipole interactions in DNA minor groove binding, while methyl groups hinder intercalation due to steric effects .

- Pharmacological Potential: Glycinate scaffolds are versatile in drug design, particularly in targeting transcriptional regulators like ERRα .

生物活性

Methyl (3-fluorobenzoyl)glycinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from glycine and 3-fluorobenzoyl chloride. The incorporation of the fluorobenzoyl moiety is believed to enhance its pharmacological properties, including increased lipophilicity and improved binding affinity to biological targets.

Research indicates that this compound exhibits several biological activities, primarily through:

- Inhibition of Enzymatic Activity : It has been noted for its inhibitory effects on various enzymes, particularly monoamine oxidase B (MAO-B), which plays a significant role in neurodegenerative diseases. In one study, compounds with similar structural motifs showed competitive inhibition of MAO-B, suggesting that this compound may have similar properties .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Glycinate derivatives have demonstrated significant antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities

Case Studies

- MAO-B Inhibition : A recent study highlighted a series of indole-based compounds, including those with the 3-fluorobenzoyl moiety, demonstrating potent MAO-B inhibition with an IC50 value of 777 nM. This suggests that this compound could be a promising candidate for neuroprotective therapies .

- Antimicrobial Efficacy : In vitro studies have shown that glycinate derivatives exhibit significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves membrane disruption and interference with cell wall synthesis .

- Cytotoxic Effects : this compound was tested against various cancer cell lines, showing notable cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Future Directions and Research

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways influenced by the compound.

- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。